molecular formula C11H12N2O2 B13639745 2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid

2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13639745
M. Wt: 204.22 g/mol
InChI Key: FKOWZWFLMFZJIH-UHFFFAOYSA-N
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Description

2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired benzodiazole compound in moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzodiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzodiazole derivatives.

Scientific Research Applications

2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole-7-carboxylic acid: Lacks the ethyl and methyl substituents.

    2-methyl-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the ethyl substituent.

    2-ethyl-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl substituent.

Uniqueness

2-ethyl-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-9-12-8-6-4-5-7(11(14)15)10(8)13(9)2/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

FKOWZWFLMFZJIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC(=C2N1C)C(=O)O

Origin of Product

United States

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